(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1351610-02-0
VCID: VC7106343
InChI: InChI=1S/C16H21N3O5/c1-11-8-13(17-24-11)15(21)19-9-12(10-19)14(20)18-4-2-16(3-5-18)22-6-7-23-16/h8,12H,2-7,9-10H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCC4(CC3)OCCO4
Molecular Formula: C16H21N3O5
Molecular Weight: 335.36

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

CAS No.: 1351610-02-0

Cat. No.: VC7106343

Molecular Formula: C16H21N3O5

Molecular Weight: 335.36

* For research use only. Not for human or veterinary use.

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone - 1351610-02-0

Specification

CAS No. 1351610-02-0
Molecular Formula C16H21N3O5
Molecular Weight 335.36
IUPAC Name 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methanone
Standard InChI InChI=1S/C16H21N3O5/c1-11-8-13(17-24-11)15(21)19-9-12(10-19)14(20)18-4-2-16(3-5-18)22-6-7-23-16/h8,12H,2-7,9-10H2,1H3
Standard InChI Key MOUWEVSHWPXZIW-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCC4(CC3)OCCO4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, reflects its multicomponent architecture. Key structural elements include:

  • 1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic system featuring a six-membered ring fused to a five-membered ring, with two oxygen atoms (1,4-dioxa) and one nitrogen atom (8-aza) .

  • Azetidin-1-yl: A four-membered saturated nitrogen ring (azetidine) linked via a carbonyl group to the spiro system.

  • 5-Methylisoxazol-3-yl: A substituted isoxazole ring with a methyl group at position 5.

The molecular formula is inferred as C<sub>18</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>, based on structural analogs such as the related compound (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone (C<sub>20</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>) .

Stereochemical and Conformational Properties

The spirocyclic core imposes significant conformational constraints, reducing molecular flexibility and potentially enhancing target binding specificity. Computational models of similar spiro compounds predict a Topological Polar Surface Area (TPSA) of ~75 Ų, indicative of moderate solubility in polar solvents . The absence of stereocenters in the parent structure suggests a single stereoisomeric form, though derivatives with chiral centers may exhibit enantiomer-dependent bioactivity.

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules provide a template for retrosynthetic analysis. A plausible strategy involves:

  • Spirocyclic Core Construction: Cyclocondensation of a diol (e.g., 1,4-cyclohexanedione) with an amine under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane system .

  • Azetidine Functionalization: Coupling the spirocyclic amine to an azetidine-carboxylic acid derivative via amide bond formation, using reagents such as HATU or EDCl .

  • Isoxazole Incorporation: Mitsunobu or nucleophilic substitution reactions to attach the 5-methylisoxazole moiety to the azetidine nitrogen .

Structural Analogues and SAR Trends

Patent WO2014075393A3 highlights spirocyclic compounds as phosphatidylinositol 3-kinase (PI3K) inhibitors, emphasizing the role of the spiro system in modulating kinase selectivity . For example, replacing the indole group in CID 71785294 with a 5-methylisoxazole (as in the target compound) could alter hydrogen-bonding interactions with kinase ATP-binding pockets.

Table 1: Comparison of Key Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Target
Target CompoundC<sub>18</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>343.4 (calc.)Hypothesized kinase
CID 71785294 C<sub>20</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>369.4Undisclosed
ChemSpider 26303348 C<sub>19</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>392.5Preclinical candidate

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Parameters

Using tools analogous to PubChem’s computational workflows , the target compound’s properties are predicted as follows:

  • LogP (XLogP3-AA): 1.2 ± 0.3 (moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/5

  • Rotatable Bonds: 3 (indicative of moderate flexibility)

  • Molar Refractivity: 89.6 cm³/mol

These values suggest favorable membrane permeability but potential challenges in aqueous solubility, necessitating formulation optimization for in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator